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molecular formula C10H8ClN3 B8340970 3-chloro-N-phenylpyrazin-2-amine

3-chloro-N-phenylpyrazin-2-amine

Cat. No. B8340970
M. Wt: 205.64 g/mol
InChI Key: QEORHYXDOJMCEV-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

3-chloro-N-phenylpyrazin-2-amine (4.5 g, 21.22 mmol) was stirred with methyl amine (20.59 g, 20.9 mmol, 33 wt % in THF) under reflux overnight. The solvent was evaporated and the residue was purified by column chromatography using 50% ethyl acetate and hexanes to give N2-methyl-N3-phenylpyrazine-2,3-diamine (2.4 g, 54.8%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20.59 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:4][CH:5]=[CH:6][N:7]=1.[CH3:15][NH2:16]>>[CH3:15][NH:16][C:2]1[C:3]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)NC1=CC=CC=C1
Name
Quantity
20.59 g
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CN=C1NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 54.8%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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